molecular formula C20H29ClN2O4 B4926051 methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

Cat. No.: B4926051
M. Wt: 396.9 g/mol
InChI Key: GNGXPTQXQWWRCT-UVFQYZLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chlorophenyl group, a hydroxy-dimethylpropyl group, and a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and hydroxy-dimethylpropyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Hydroxy-Dimethylpropyl Group: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(2-bromophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

Uniqueness

The uniqueness of methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate lies in its specific structural features, such as the chlorophenyl group and the hydroxy-dimethylpropyl group

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-hydroxy-2,2-dimethylpropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O4/c1-19(2,12-24)11-22-17(25)14-10-20(3,18(26)27-5)23(4)16(14)13-8-6-7-9-15(13)21/h6-9,14,16,24H,10-12H2,1-5H3,(H,22,25)/t14-,16-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXPTQXQWWRCT-UVFQYZLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC(C)(C)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC(C)(C)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.